9(10H)-Acridinone, 1-hydroxy-
Overview
Description
“9(10H)-Acridinone, 1-hydroxy-” is also known as “1-Hydroxyanthracen-9(10H)-one”. It is a pharmaceutical reference standard and is used as an impurity in the production of Dithranol . The molecular formula of this compound is C14 H10 O2 and it has a molecular weight of 210.23 .
Molecular Structure Analysis
The molecular structure of “9(10H)-Acridinone, 1-hydroxy-” consists of 14 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
The physical and chemical properties of “9(10H)-Acridinone, 1-hydroxy-” include a molecular weight of 210.23 and a molecular formula of C14 H10 O2 . The storage temperature is +5°C and the shipping temperature is room temperature .Scientific Research Applications
Chemical Synthesis and Derivatives :
- 9(10H)-Acridinone derivatives, such as acrimarins, are synthesized using various methods. These derivatives have potential applications in various fields of chemistry and pharmacology (Herath, Müller, & Diyabalanage, 2004).
- Novel synthetic derivatives have been explored for their DNA-binding and antiproliferative properties, making them candidates for anticancer agents (Gao et al., 2010).
Physical and Chemical Properties :
- Studies have examined the structure, properties, and thermodynamics of 9-acridinones, which can be useful in analytical and spectroscopy applications (Boużyk et al., 2002).
Chemiluminescence Studies :
- Research has focused on the chemiluminescence properties of acridinone derivatives, which have potential applications in analytical chemistry (Krzymiński et al., 2011).
Supramolecular Chemistry :
- The formation of supramolecular networks through intermolecular interactions in acridinone derivatives has been explored, indicating their potential in material science (He et al., 2013).
Photochemical Studies :
- Studies on the photochemical behavior of certain acridinone derivatives suggest applications in photophysics and photochemistry (Zhou et al., 2012).
Fluorescent Properties :
- Investigations into the fluorescent properties of certain acridinone derivatives indicate their use in imaging and sensing applications due to their large Stokes shifts and long emission decay times (Russegger & Borisov, 2021).
properties
IUPAC Name |
1-hydroxy-10H-acridin-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2/c15-11-7-3-6-10-12(11)13(16)8-4-1-2-5-9(8)14-10/h1-7,15H,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZTFXTYKRHQLIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(N2)C=CC=C3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10447684 | |
Record name | 1-hydroxy-10H-acridin-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10447684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9(10H)-Acridinone, 1-hydroxy- | |
CAS RN |
65582-54-9 | |
Record name | 1-hydroxy-10H-acridin-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10447684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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